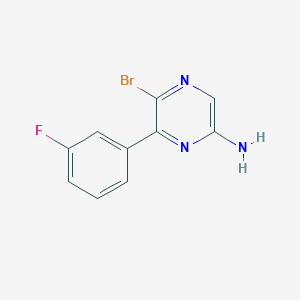
5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine
描述
5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyrazine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of halogen atoms in its structure can significantly influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2,3-dibromopyrazine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the bromine atoms in 2,3-dibromopyrazine with 3-fluoroaniline. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. Conditions include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
科学研究应用
5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents. Its halogenated structure can enhance the biological activity and metabolic stability of drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The exact molecular targets and pathways involved would depend on the specific drug candidate being developed.
相似化合物的比较
Similar Compounds
5-Bromo-6-chloro-pyrazin-2-amine: This compound is similar in structure but contains a chlorine atom instead of a fluorine atom.
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-6-(3-fluorophenyl)pyrazin-2-amine makes it unique. The combination of these halogens can influence the compound’s reactivity and biological activity in ways that are distinct from similar compounds with different halogen substitutions.
属性
IUPAC Name |
5-bromo-6-(3-fluorophenyl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-10-9(15-8(13)5-14-10)6-2-1-3-7(12)4-6/h1-5H,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJDGOREWGXHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CN=C2Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














